tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Description
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride (CAS 1403676-97-0) is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₁H₂₁ClN₂O₂, with a molecular weight of 248.75 g/mol . The compound is widely used as a building block in pharmaceutical synthesis due to its rigid bicyclic scaffold, which enhances binding specificity in drug candidates. It is typically stored under inert conditions at room temperature and has a purity of ≥98% . Safety data indicate hazards for skin/eye irritation (H315, H319) .
Properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVMMCFCHFPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of tert-Butyl 3,8-diazabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body.
Biochemical Pathways
The compound is used in the preparation of substituted pyrrolo[2,3-b]pyridines , which are known to suppress toxic endoplasmic reticulum stress
Result of Action
Its use in the synthesis of compounds for suppressing toxic endoplasmic reticulum stress suggests that it may have a role in cellular stress response pathways.
Biological Activity
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride, with the CAS number 149771-44-8, is a bicyclic compound notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Membrane Permeability : The compound's structure allows it to cross biological membranes effectively, suggesting potential as a drug candidate .
- Receptor Binding : Studies indicate that it exhibits binding affinity with specific receptors involved in neurotransmission and metabolic processes .
Pharmacokinetics
Pharmacokinetic studies reveal important characteristics regarding absorption, distribution, metabolism, and excretion (ADME):
| Parameter | Observations |
|---|---|
| GI Absorption | High |
| Blood-Brain Barrier | Permeant |
| P-glycoprotein Substrate | No |
| CYP Inhibition | No significant inhibition noted |
These properties suggest that the compound may have favorable bioavailability and therapeutic efficacy .
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, potentially serving as a scaffold for developing new antibiotics .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Properties :
-
Neuroprotection Study :
- A study assessed the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress.
- Findings suggested a dose-dependent protective effect, indicating its potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Position : The Boc group at the 3-position (CAS 149771-44-8) versus 8-position alters electronic distribution, affecting hydrogen-bonding capabilities in drug-receptor interactions .
- Functional Groups: The aminoethyl side chain in CAS 1341038-78-5 introduces a reactive primary amine, enabling conjugation in prodrug designs .
Q & A
Q. What are the common synthetic routes for tert-Butyl 3,8-diazabicyclooctane-8-carboxylate hydrochloride?
- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the bicyclic amine scaffold. Key steps include cyclization of a precursor amine (e.g., 3,8-diazabicyclooctane) using tert-butyl dicarbonate under basic conditions, followed by hydrochloride salt formation. Patents describe the use of intermediates like 8-azabicyclooctane derivatives functionalized with chloropyrimidine or trifluoromethyl groups for further modifications . Table 1 : Common Synthetic Intermediates
Q. How is the compound characterized structurally and for purity?
- Methodological Answer : Structural confirmation relies on - and -NMR to verify bicyclic geometry and Boc-group integrity. Purity is assessed via HPLC (≥95% by area normalization) and mass spectrometry. X-ray crystallography is used for absolute stereochemical determination in derivatives (e.g., endo/exo configurations) .
Advanced Research Questions
Q. How can synthetic yields be optimized for tert-Butyl 3,8-diazabicyclooctane-8-carboxylate hydrochloride?
- Methodological Answer : Optimization involves:
- Catalyst screening : Palladium or nickel catalysts improve cyclization efficiency in strained bicyclic systems .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection kinetics .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during HCl salt formation .
Note : Contradictions in yield data (e.g., 70–90% in patents vs. 50–60% in lab-scale reports) may arise from substrate purity or scaling effects .
Q. What strategies enable regioselective functionalization at the 3- vs. 8-positions of the bicyclic scaffold?
- Methodological Answer :
- 3-position : Electrophilic substitution (e.g., chloropyrimidine coupling) is favored due to steric accessibility .
- 8-position : Boc protection directs nucleophilic attacks (e.g., Suzuki-Miyaura cross-coupling) to the free amine .
Table 2 : Functionalization Examples
| Position | Reaction Type | Example Product | Reference |
|---|---|---|---|
| 3 | Chloropyrimidine coupling | 3-(2-Chloropyrimidin-4-yl) derivative | |
| 8 | Hydroxyl group introduction | 3-endo-Hydroxy analog |
Q. How can computational methods aid in analyzing stereochemical outcomes?
- Methodological Answer : Density Functional Theory (DFT) predicts energy barriers for endo/exo isomer formation during cyclization. Molecular docking studies (e.g., with tropane alkaloid targets) rationalize bioactivity differences between stereoisomers .
Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Methodological Answer :
Q. How is this scaffold applied in PROTAC (Proteolysis-Targeting Chimera) development?
- Methodological Answer : The bicyclic amine serves as a rigid linker in PROTACs, enhancing ternary complex stability. For example, derivatives with quinazoline or pyridazine moieties enable selective protein degradation .
Data Contradiction Analysis
Q. Why do reported melting points vary for Boc-protected derivatives (e.g., 58–59°C vs. 91–93°C)?
- Methodological Answer : Variations arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
